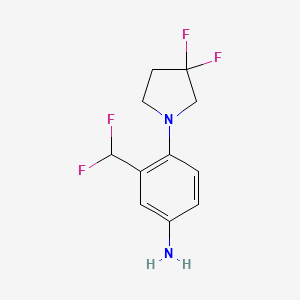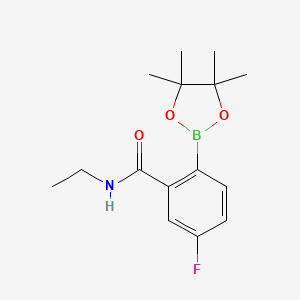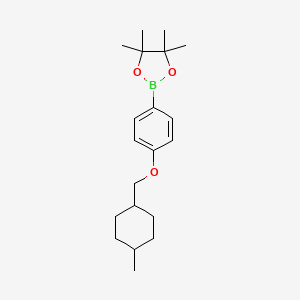
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique chemical structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenol derivative with a boronic acid or boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various catalysts, particularly palladium. This allows it to participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester group and its subsequent reaction with electrophiles.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A brominated analog used in different substitution reactions.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(((1r,4r)-4-methylcyclohexyl)methoxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with catalysts makes it particularly valuable in synthetic chemistry.
特性
分子式 |
C20H31BO3 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-[(4-methylcyclohexyl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H31BO3/c1-15-6-8-16(9-7-15)14-22-18-12-10-17(11-13-18)21-23-19(2,3)20(4,5)24-21/h10-13,15-16H,6-9,14H2,1-5H3 |
InChIキー |
NEAVNCKCAQLCGI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


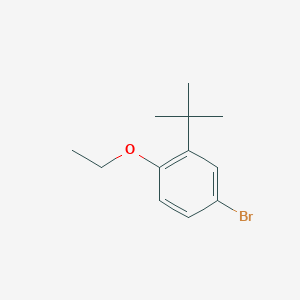
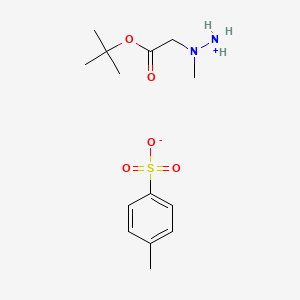
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
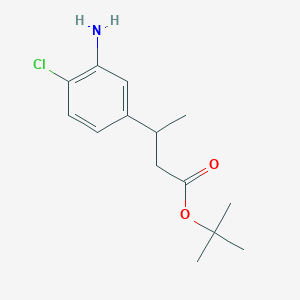
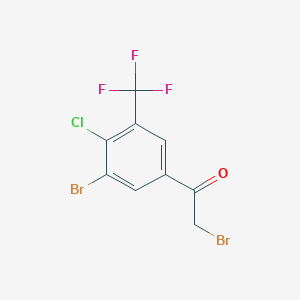
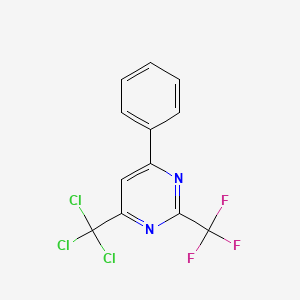
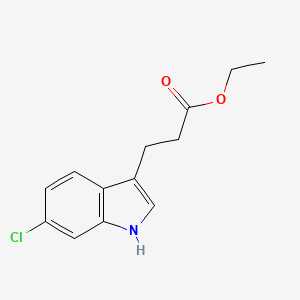

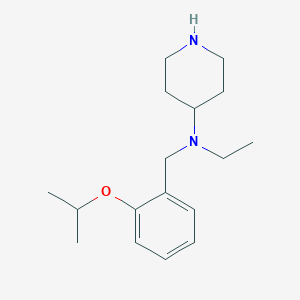
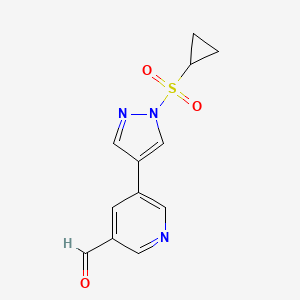
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

